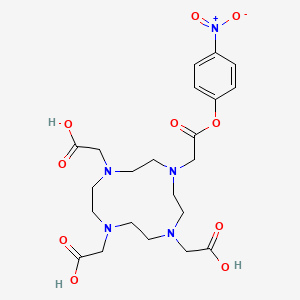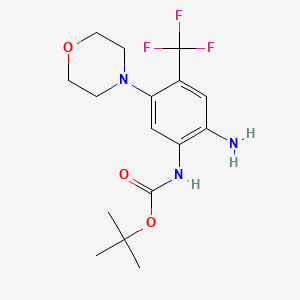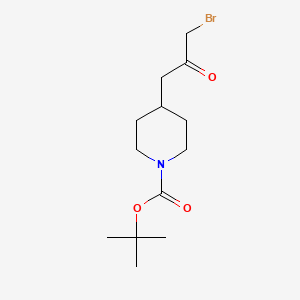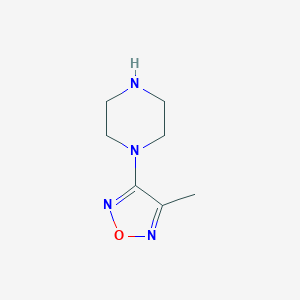
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono(4-nitrophenyl) ester
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (commonly known as DOTA ) is a macrocyclic complexing agent. Its chemical formula is C₁₆H₂₈N₄O₈ . DOTA is widely used in various scientific and medical applications due to its ability to form stable complexes with metal ions. These complexes find applications in radiolabeling, magnetic resonance imaging (MRI), and targeted drug delivery .
Synthesis Analysis
The synthesis of DOTA involves several steps. One common method includes the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid, followed by deprotection and subsequent functionalization to introduce the carboxylic acid groups. The mono(4-nitrophenyl) ester derivative can be synthesized by selectively esterifying one of the carboxylic acid groups with 4-nitrophenol .
Molecular Structure Analysis
The molecular structure of DOTA consists of a 12-membered macrocyclic ring with four nitrogen atoms and eight oxygen atoms. The central cavity of the macrocycle allows it to coordinate with metal ions. The nitrophenyl ester group is attached to one of the carboxylic acid moieties, providing a handle for further functionalization .
Chemical Reactions Analysis
- Radiolabeling : DOTA can chelate various metal ions, such as copper-64 (⁶⁴Cu), gallium-68 (⁶⁸Ga), and yttrium-90 (⁹⁰Y). These radiolabeled DOTA complexes are used in positron emission tomography (PET) imaging and targeted radionuclide therapy .
- MRI Contrast Agents : Gadolinium-DOTA complexes serve as MRI contrast agents due to their high stability and relaxivity properties .
- Bioconjugation : DOTA can be activated with N-hydroxysulfosuccinimidyl (NHS) for conjugation with monoclonal antibodies in clinical radioimmunotherapy .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[2-(4-nitrophenoxy)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O10/c28-19(29)13-23-5-7-24(14-20(30)31)9-11-26(12-10-25(8-6-23)15-21(32)33)16-22(34)37-18-3-1-17(2-4-18)27(35)36/h1-4H,5-16H2,(H,28,29)(H,30,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXSCONDUFFXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(Trifluoromethyl)phenyl]phosphane](/img/structure/B3267992.png)


![6-Hydrazinylbenzo[d]thiazole](/img/structure/B3268009.png)
![2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole](/img/structure/B3268024.png)

![3-Methyl-5-phenyl-7-(3-(trifluoromethyl)phenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B3268034.png)